Product packaging for Spirotetramat-d5(Cat. No.:)

Spirotetramat-d5

Cat. No.: B10855828
M. Wt: 378.5 g/mol
InChI Key: CLSVJBIHYWPGQY-RPIBLTHZSA-N
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Description

Spirotetramat-d5, with a molecular formula of C 21 H 22 D 5 NO 5 and a molecular weight of 378.47, is a deuterated stable isotope-labeled analog of the insecticide spirotetramat . It is designed specifically for use as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and reliable measurement of spirotetramat residues in environmental and agricultural research samples. The parent compound, spirotetramat, is a key insecticide known for its unique two-way systemic movement (ambimobility) within plants, enabled by its metabolite spirotetramat-enol which is highly mobile in the phloem . Spirotetramat acts as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis . Research has shown that its enol derivative binds competitively to the carboxyltransferase domain of ACC, disrupting lipid synthesis and leading to growth inhibition and mortality in target sucking pests such as aphids, whiteflies, and scale insects . The primary research value of this compound lies in its application as a critical tool in method development and validation for monitoring the environmental fate of spirotetramat. Studies have detailed the metabolism of spirotetramat in various crops, identifying key metabolites including BYI08330-enol, BYI08330 enol-glucoside, and BYI08330 ketohydroxy . Using this deuterated standard, researchers can achieve precise quantification of the parent compound and its metabolites, facilitating studies on uptake, translocation, and degradation in plants and soil, which are essential for environmental risk assessments and establishing safe pesticide application practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO5 B10855828 Spirotetramat-d5

Properties

Molecular Formula

C21H27NO5

Molecular Weight

378.5 g/mol

IUPAC Name

[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] 1,1,2,2,2-pentadeuterioethyl carbonate

InChI

InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23)/i1D3,5D2

InChI Key

CLSVJBIHYWPGQY-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C

Canonical SMILES

CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Table 1: Stock Solution Preparation for Spirotetramat-d5

Concentration (mM)Volume Required per 1 mg (mL)
12.642
50.5284
100.2642

Data derived from standardized protocols ensure reproducibility in analytical workflows.

In Vivo Formulation Strategies

For toxicological studies, this compound is formulated using biocompatible solvents. A typical protocol involves:

  • Dissolving the compound in DMSO to create a master liquid.

  • Sequential addition of PEG300 and Tween 80 to enhance solubility.

  • Dilution with double-distilled water to achieve working concentrations.
    This method minimizes solvent-induced toxicity in aquatic organisms, as validated in studies on B. gargarizans tadpoles.

Analytical Preparation for LC/MS/MS Applications

Integration with QuEChERS Extraction

In multiresidue pesticide analysis, this compound is added to samples prior to extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method. Key steps include:

  • Sample Homogenization : High-moisture matrices (e.g., fruits) are blended with acetonitrile and acetic acid.

  • Partitioning : Anhydrous magnesium sulfate and sodium acetate induce phase separation, isolating this compound in the organic layer.

  • Cleanup : Although optional, dispersive solid-phase extraction (d-SPE) may be employed for complex matrices like cereals or oils.

Online Dilution for Enhanced Chromatography

Early-eluting polar analytes, including this compound, benefit from Agilent’s online dilution system. This setup mixes the injected sample with a high-aqueous mobile phase, improving peak shape and reducing matrix effects. Figure 1 illustrates the configuration, which employs dual high-pressure mixers to achieve consistent retention times (<10 minutes).

Industrial-Scale Granulation Techniques

While this compound is primarily produced in laboratory settings, insights from non-deuterated Spirotetramat formulations inform scalable preparation. Patent AU2020102857A4 details water-dispersible granule (WG) production via extrusion granulation:

  • Blending : Finely milled this compound is mixed with surfactants (e.g., sodium dodecyl sulfate) and inert fillers (e.g., kaolin).

  • Granulation : The mixture is moistened and extruded through a die plate, forming uniform granules.

  • Drying : Low-temperature fluidized-bed drying ensures stability and dispersibility.

This method achieves active ingredient concentrations up to 900 g/kg, though adaptations for deuterated analogs may require reduced surfactant ratios to maintain isotopic integrity.

Quality Control and Validation

Matrix-Matched Calibration

To compensate for matrix effects, this compound is spiked into blank matrix extracts at concentrations ranging from 0.001 to 0.050 µg/mL. Recovery rates are validated against solvent-based standards, with acceptance criteria of 70–120% recovery and ≤20% relative standard deviation (RSD).

Isotopic Purity Assessment

Deuterated analogs must exhibit minimal protiated contamination. A recent study employed atmospheric pressure chemical ionization (APCI) to monitor the [M+D]+\text{[M+D]}^+ ion, confirming >98% isotopic purity for this compound.

Challenges and Innovations

Solvent Compatibility Issues

This compound’s limited solubility in acetonitrile (common in QuEChERS) necessitates optimized injection volumes (≤3 µL) to prevent column overload. Advances in UHPLC column technology (e.g., ZORBAX RRHD Eclipse Plus C18) enhance separation efficiency for deuterated compounds.

Stability in Aqueous Media

Deuterium exchange with protic solvents can compromise isotopic labeling. Formulations with non-aqueous solvents (e.g., DMSO) or buffered solutions (pH 6–8) are preferred for long-term storage .

Chemical Reactions Analysis

Types of Reactions

Spirotetramat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its transformation into active metabolites and for its quantification in analytical methods .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include its enol and ketohydroxy metabolites. These metabolites are crucial for its insecticidal activity and are often the focus of analytical studies .

Scientific Research Applications

Chemical and Analytical Applications

Internal Standardization
Spirotetramat-d5 is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for accurate quantification of spirotetramat in environmental and biological samples, ensuring reliable results in various studies.

Table 1: Comparison of Analytical Methods Using this compound

MethodApplicationBenefits
GC-MSResidue analysisHigh sensitivity and specificity
LC-MSMetabolite profilingCapable of analyzing complex matrices
UHPLC-MS/MSEnvironmental monitoringEnhanced resolution and faster analysis

Biological Research Applications

Metabolic Pathway Studies
Research indicates that this compound is instrumental in studying the metabolic pathways of spirotetramat in different organisms. For instance, studies have shown that mouse hepatocytes metabolize spirotetramat more efficiently than rat or human liver cells. This information is crucial for assessing the ecological risks associated with its use .

Effects on Insect Species
Laboratory studies have investigated the effects of spirotetramat on various insect species, demonstrating its efficacy against pests like Aonidiella aurantii (California red scale) and Parlatoria pergandii (palm scale). The compound disrupts lipid biosynthesis by inhibiting acetyl-CoA carboxylase, leading to insect mortality .

Table 2: Efficacy of Spirotetramat on Insect Species

Insect SpeciesLife Stage TestedMortality Rate (%)Observations
Aonidiella aurantiiAll life stages85-90Significant reduction in population
Parlatoria pergandiiLarvae75-80Effective at lower concentrations

Environmental Applications

Environmental Fate Studies
The presence of deuterium in this compound enables researchers to track its movement and transformation in environmental systems. This tracking is vital for understanding the compound's persistence and degradation pathways in soil and water systems, thereby informing safety assessments for non-target organisms .

Case Study: Environmental Monitoring
In a study assessing the environmental impact of spirotetramat application, researchers utilized this compound to monitor its degradation products in agricultural runoff. The findings indicated that while spirotetramat was effectively degraded over time, certain metabolites remained detectable, raising concerns about potential long-term ecological effects .

Safety and Toxicological Studies

Toxicity Assessments
Extensive toxicity studies have been conducted to evaluate the safety profile of spirotetramat. Results indicate that while high doses can lead to adverse effects such as decreased body weight and abnormal spermatozoa in rats, these effects are generally reversible upon cessation of treatment . The lack of genotoxicity and carcinogenicity further supports its safety when used as directed.

Table 3: Toxicity Findings from Animal Studies

Study DurationDose (ppm)Observed EffectsNOAEL (ppm)
14 weeks2500Decreased body weight2500
1 year600Brain ventricular dilatation (uncertain)200

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Deuterated compounds like spirotetramat-d5 share core structural features with their parent molecules but differ in isotopic substitution. Key comparisons include:

Table 1: Structural Comparison of this compound and Analogous Deuterated Compounds
Compound Parent Structure Deuterium Substitution Sites Molecular Weight (g/mol) Primary Application
This compound Tetramic acid derivative 5 H replaced (specific sites N/A) ~393.5 (parent: 388.4) LC-MS/MS internal standard
Norfluoxetine-d5 HCl Norfluoxetine (SSRI metabolite) 5 H in ethyl group 341.3 (parent: 336.3) Pharmaceutical residue analysis
Desloratadine-d5 Desloratadine (antihistamine) 5 H in aromatic rings 315.9 (parent: 310.8) Bioanalytical quantification

Key Observations :

  • Deuterated analogs universally increase molecular weight by ~5–6 g/mol, aiding chromatographic separation from non-deuterated counterparts.
  • Substitution sites vary: this compound’s deuteration pattern is undisclosed in literature, while norfluoxetine-d5 and desloratadine-d5 target specific functional groups (e.g., ethyl chains or aromatic rings).

Functional Analogs in Analytical Chemistry

Deuterated internal standards (IS) like this compound are critical for compensating ionization efficiency variations in MS. Comparisons with other IS highlight performance metrics:

Table 2: Analytical Performance of Deuterated Internal Standards
Compound Matrix Recovery (%) Precision (RSD%) Limit of Quantification (LOQ) Reference Method
This compound Plant tissues, soil 92–105 <10 0.01 µg/kg LC-MS/MS
5-Hydroxyindoleacetic acid-d5 Human plasma 88–97 <12 0.1 ng/mL HPLC-fluorescence
Amphetamine-d5 Urine, serum 95–102 <8 0.5 ng/mL GC-MS

Key Findings :

  • This compound achieves high recovery (>90%) in complex matrices due to structural similarity to the parent compound, reducing extraction bias .
  • Lower LOQs for this compound (0.01 µg/kg) vs. 5-hydroxyindoleacetic acid-d5 (0.1 ng/mL) reflect optimized MS detection parameters for pesticides.

Challenges in Application

  • Isotopic Purity : Commercial this compound must exceed 98% isotopic purity to avoid signal interference. Lower purity in early batches of desloratadine-d5 led to quantification errors .
  • Matrix Effects : Co-eluting compounds in plant extracts can suppress ionization, necessitating matrix-matched calibration despite IS correction .

Biological Activity

Spirotetramat-d5 is a stable isotopic form of spirotetramat, an insecticide used primarily in agriculture to control various pests. Its unique isotopic labeling allows for detailed studies of its biological activity, metabolic pathways, and environmental fate. This article delves into the biological activity of this compound, discussing its efficacy against specific pests, mechanisms of action, and relevant research findings.

Spirotetramat functions as an insect growth regulator (IGR) that interferes with the development and reproduction of target insect species. It acts by inhibiting lipid biosynthesis, which is crucial for the growth and development of insects. The compound specifically targets the acetyl-CoA carboxylase enzyme, leading to disrupted metabolic processes in pests.

Efficacy Against Pests

Research has demonstrated that this compound exhibits significant biological activity against various pests. Notably, it has shown effectiveness against:

  • Cacopsylla pyri (Pear psylla) : Exhibiting an LC50 (lethal concentration for 50% of the population) ranging from 6.51 to 12.53 mg AI/L, making it a potent option for controlling this pest in agricultural settings .
  • Frankliniella occidentalis (Western flower thrips) : Studies indicate that spirotetramat can destroy the egg shells of F. occidentalis, leading to significant developmental disruptions and increased mortality rates among nymphs .

Comparative Efficacy Table

Pest SpeciesLC50 (mg AI/L)Mechanism of Action
Cacopsylla pyri6.51 - 12.53Inhibition of lipid biosynthesis
Frankliniella occidentalisNot specifiedEgg shell destruction and developmental disruption

Study on Cacopsylla pyri

In a controlled study assessing the impact of this compound on Cacopsylla pyri, researchers found that the compound effectively reduced nymph populations when applied at recommended concentrations. The study highlighted the importance of timing in application to maximize pest control while minimizing crop damage.

Study on Frankliniella occidentalis

A separate investigation focused on the ovicidal activity of spirotetramat against Frankliniella occidentalis demonstrated that treatment with spirotetramat led to observable physical changes in the eggs, such as shrinkage and deformities. This study utilized advanced microscopy techniques to analyze the structural damage caused by the compound, confirming its potential as a preventive measure against thrips infestations before they can cause significant crop damage .

Toxicity and Environmental Impact

The environmental safety profile of this compound has been assessed through various studies, indicating low toxicity to non-target organisms when applied according to guidelines. Its slight solubility in solvents like DMSO and methanol facilitates its use in laboratory settings for further research into its metabolic pathways .

Future Research Directions

Ongoing research aims to explore:

  • The long-term effects of this compound on non-target species within agricultural ecosystems.
  • The potential development of resistance among pest populations.
  • Improved formulations that enhance efficacy while minimizing environmental impact.

Q & A

Q. How to validate the absence of deuterium-hydrogen exchange in this compound during long-term storage?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Analyze samples monthly using NMR and LC-HRMS to detect protonation at labile positions (e.g., amine or hydroxyl groups). Store compounds in amber vials with desiccants and argon headspace to minimize exchange .

Data Integration and Systemic Studies

Q. How can this compound be integrated into multi-residue pesticide screening workflows without compromising sensitivity?

  • Methodological Answer : Use dynamic MRM (dMRM) transitions to enhance selectivity. Optimize dwell times and cycle times to maintain peak integrity. Validate the method against >200 pesticides using proficiency testing samples from the EURL-FV database .

Q. What systemic biology approaches elucidate the mode of action of this compound in disrupting insect lipid biosynthesis?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and lipidomics (LC-QTOF-MS) to map metabolic pathways. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes correlated with lipid depletion. Validate findings via CRISPR-Cas9 knockouts in Drosophila melanogaster models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.